molecular formula C19H16FNO2 B1306121 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-08-4

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Katalognummer: B1306121
CAS-Nummer: 436811-08-4
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: MLMWCBTXCKPKTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS No. 436811-08-4) is a bicyclic quinoline derivative with a benzoic acid substituent at position 4 and a fluorine atom at position 6 of the cyclopenta[c]quinoline scaffold. Its molecular formula is C₁₉H₁₆FNO₂, with a molecular weight of 309.33 g/mol . The benzoic acid moiety enhances solubility and may facilitate interactions with polar residues in target proteins.

Eigenschaften

IUPAC Name

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c20-16-6-2-5-15-13-3-1-4-14(13)17(21-18(15)16)11-7-9-12(10-8-11)19(22)23/h1-3,5-10,13-14,17,21H,4H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMWCBTXCKPKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388075
Record name SBB027601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-08-4
Record name SBB027601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentaquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Attachment of the benzoic acid group: The final step involves coupling the cyclopentaquinoline core with a benzoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The cyclopenta[c]quinoline scaffold is a versatile template for medicinal chemistry, with modifications at positions 4, 6, and 8 significantly influencing biological activity, pharmacokinetics, and synthetic feasibility. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Molecular Formula Key Properties/Findings References
4-(6-Ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS 1357248-83-9) Ethoxy (-OCH₂CH₃) C₂₁H₂₁NO₃ - Higher molecular weight (335.40 g/mol) compared to fluoro analog.
- Requires dark, dry storage (2–8°C), indicating sensitivity to light/moisture.
- Lower synthetic yield (23% reported for similar derivatives).
G1-PABA (6-Bromobenzo[d][1,3]dioxol-5-yl substituent) Bromobenzo[d][1,3]dioxol C₂₀H₁₆BrNO₄ - Bromine enhances steric bulk and potential halogen bonding.
- Synthesized via methods shared with tert-butyl derivatives, suggesting adaptable routes for bulky substituents.
4-(6-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid Methyl (-CH₃) C₂₀H₁₉NO₂ - Methyl group reduces polarity, potentially improving membrane permeability.
- No explicit hazard statements, unlike chloro derivatives.

Functional Group Modifications at Position 4

Compound Name Position 4 Substituent Biological Relevance References
4-(8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (Compound 128) Acetyl (-COCH₃) - Acetyl group may enhance metabolic stability.
- Reported yield: 23% via ytterbium triflate-catalyzed synthesis.
4-Naphthalene-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS) Sulfonamide (-SO₂NH₂) - Acts as a type II positive allosteric modulator (PAM) of α7 nAChR.
- Sulfonamide group critical for receptor potentiation in vitro.
4-(3-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one (6120497) 3-Fluorophenyl - Demonstrated high docking scores (-14.67 kcal/mol) for GPER-1, a GPCR target. - Fluorine enhances binding via electrostatic interactions.

Biologische Aktivität

4-(6-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C19H16FNO2
  • Molecular Weight : 309.33 g/mol
  • CAS Number : 436811-08-4

Research indicates that compounds structurally similar to benzoic acid derivatives often exhibit significant biological activity through their interaction with various molecular targets. Specifically, 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid has been studied for its role as an inhibitor of the interleukin-15 receptor alpha (IL-15Rα). The inhibition of IL-15 signaling is crucial in managing inflammatory and autoimmune diseases.

Key Findings:

  • IL-15 Inhibition : The compound has shown efficacy in reducing IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .
  • Structural Activity Relationship (SAR) : The structure of benzoic acid derivatives significantly influences their activity against IL-15Rα. The presence of specific functional groups enhances binding affinity and inhibitory potential .

Biological Activity

The biological activity of 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid can be summarized as follows:

Activity TypeDescription
Cytokine Inhibition Reduces IL-15 mediated signaling pathways, potentially alleviating autoimmune responses .
Cell Proliferation Inhibits the proliferation of PBMCs in vitro at effective concentrations .
Anti-inflammatory Effects Decreases secretion levels of TNF-α and IL-17, indicating potential use in treating inflammatory conditions .

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on the design and synthesis of small-molecule inhibitors demonstrated that compounds similar to 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid effectively blocked IL-15Rα interactions in cellular assays. The most active derivatives displayed IC50 values in the low micromolar range .
  • Therapeutic Implications : Given its mechanism of action, this compound holds promise for developing new treatments for diseases characterized by excessive IL-15 signaling, such as rheumatoid arthritis and other inflammatory disorders. Further studies are required to evaluate its efficacy in vivo and its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Reactant of Route 2
4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.